

Experimental setup for reactions involving 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No.: B1330767

[Get Quote](#)

Application Notes and Protocols for 5-Nitro-m-xylene-alpha,alpha'-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of **5-Nitro-m-xylene-alpha,alpha'-diol**. The information is intended for use in a laboratory setting by trained professionals.

Overview and Physicochemical Properties

5-Nitro-m-xylene-alpha,alpha'-diol, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is an organic compound with the chemical formula $C_8H_9NO_4$.^[1] It is a solid at room temperature and has a molecular weight of 183.16 g/mol.^[1]

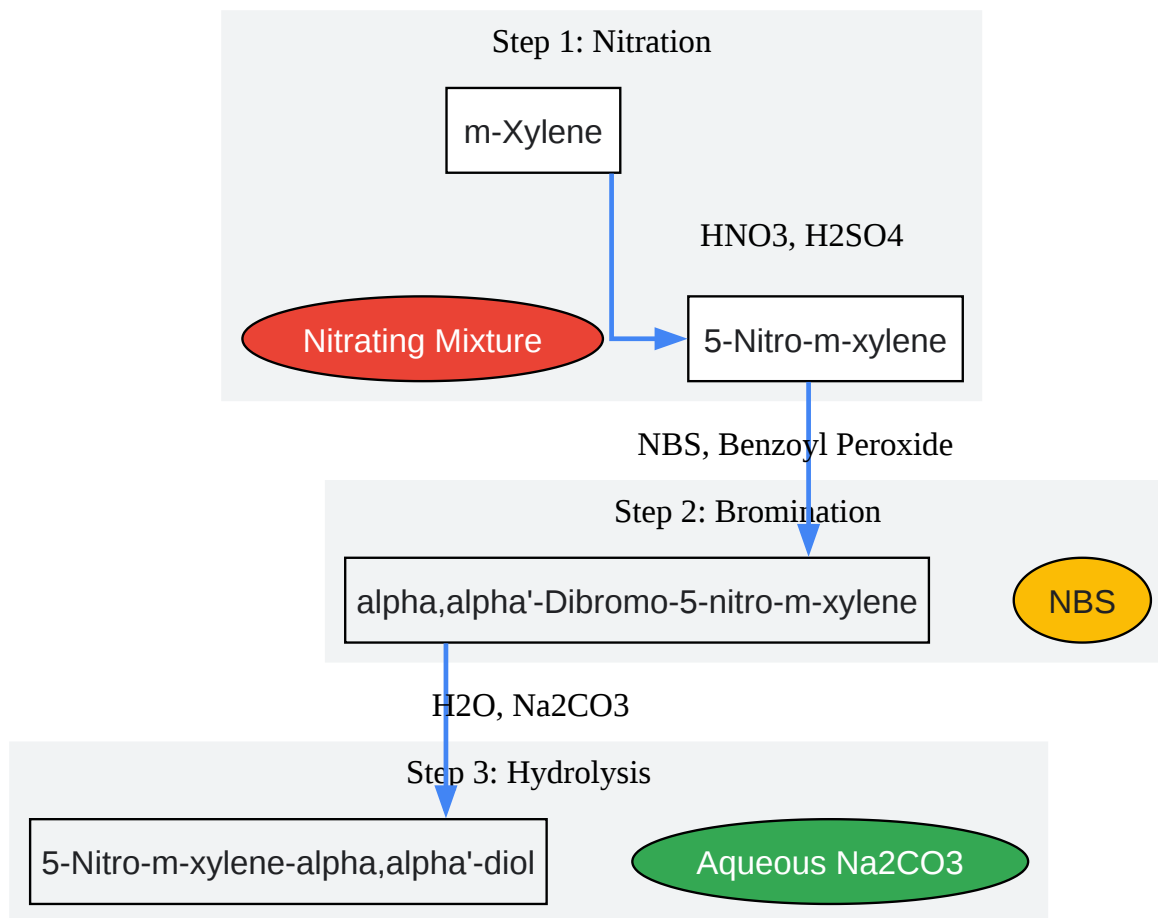
Table 1: Physicochemical Properties of **5-Nitro-m-xylene-alpha,alpha'-diol**

Property	Value	Reference
CAS Number	71176-55-1	[1]
Molecular Formula	C ₈ H ₉ NO ₄	[1]
Molecular Weight	183.16 g/mol	[1]
Appearance	Off-white to light yellow solid	
Melting Point	94-96 °C	
Solubility	Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.	
Storage	Store in a cool, dry place away from light.	

Synthesis Protocol: A Proposed Multi-step Synthesis

A specific, peer-reviewed synthesis protocol for **5-Nitro-m-xylene-alpha,alpha'-diol** is not readily available in the public literature. Therefore, a plausible and robust three-step synthetic route is proposed below, based on well-established organic chemistry principles. This protocol starts from commercially available m-xylene.

Workflow of the Proposed Synthesis:



[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of **5-Nitro-m-xylene-alpha,alpha'-diol**.

2.1. Step 1: Nitration of m-Xylene

- Objective: To introduce a nitro group at the 5-position of the m-xylene ring.
- Materials:
 - m-Xylene
 - Concentrated Nitric Acid (HNO₃)

- Concentrated Sulfuric Acid (H_2SO_4)
- Ice bath
- Separatory funnel
- Round-bottom flask with magnetic stirrer
- Procedure:
 - In a round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
 - Slowly add 20 mL of m-xylene to the cooled sulfuric acid with continuous stirring.
 - Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
 - Add the nitrating mixture dropwise to the m-xylene/sulfuric acid mixture, maintaining the reaction temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
 - Carefully pour the reaction mixture over crushed ice and extract the organic layer with dichloromethane.
 - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 5-nitro-m-xylene.

2.2. Step 2: Free-Radical Bromination of 5-Nitro-m-xylene

- Objective: To selectively brominate the two methyl groups of 5-nitro-m-xylene.
- Materials:
 - 5-Nitro-m-xylene
 - N-Bromosuccinimide (NBS)

- Benzoyl peroxide (radical initiator)
- Carbon tetrachloride (CCl_4)
- Reflux condenser
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-nitro-m-xylene in carbon tetrachloride.
 - Add 2.2 equivalents of N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
 - Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
 - Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
 - Filter off the succinimide byproduct and wash the filtrate with water.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α,α' -dibromo-5-nitro-m-xylene.

2.3. Step 3: Hydrolysis to **5-Nitro-m-xylene-alpha,alpha'-diol**

- Objective: To convert the dibrominated intermediate to the final diol product via nucleophilic substitution.
- Materials:
 - α,α' -Dibromo-5-nitro-m-xylene
 - Sodium carbonate (Na_2CO_3)
 - Water
 - Acetone

- Procedure:
 - Dissolve the crude α,α' -dibromo-5-nitro-m-xylene in a mixture of acetone and water.
 - Add an excess of sodium carbonate to the solution.
 - Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and remove the acetone under reduced pressure.
 - Extract the aqueous residue with ethyl acetate.
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **5-Nitro-m-xylene-alpha,alpha'-diol**.

Table 2: Illustrative Quantitative Data for Synthesis

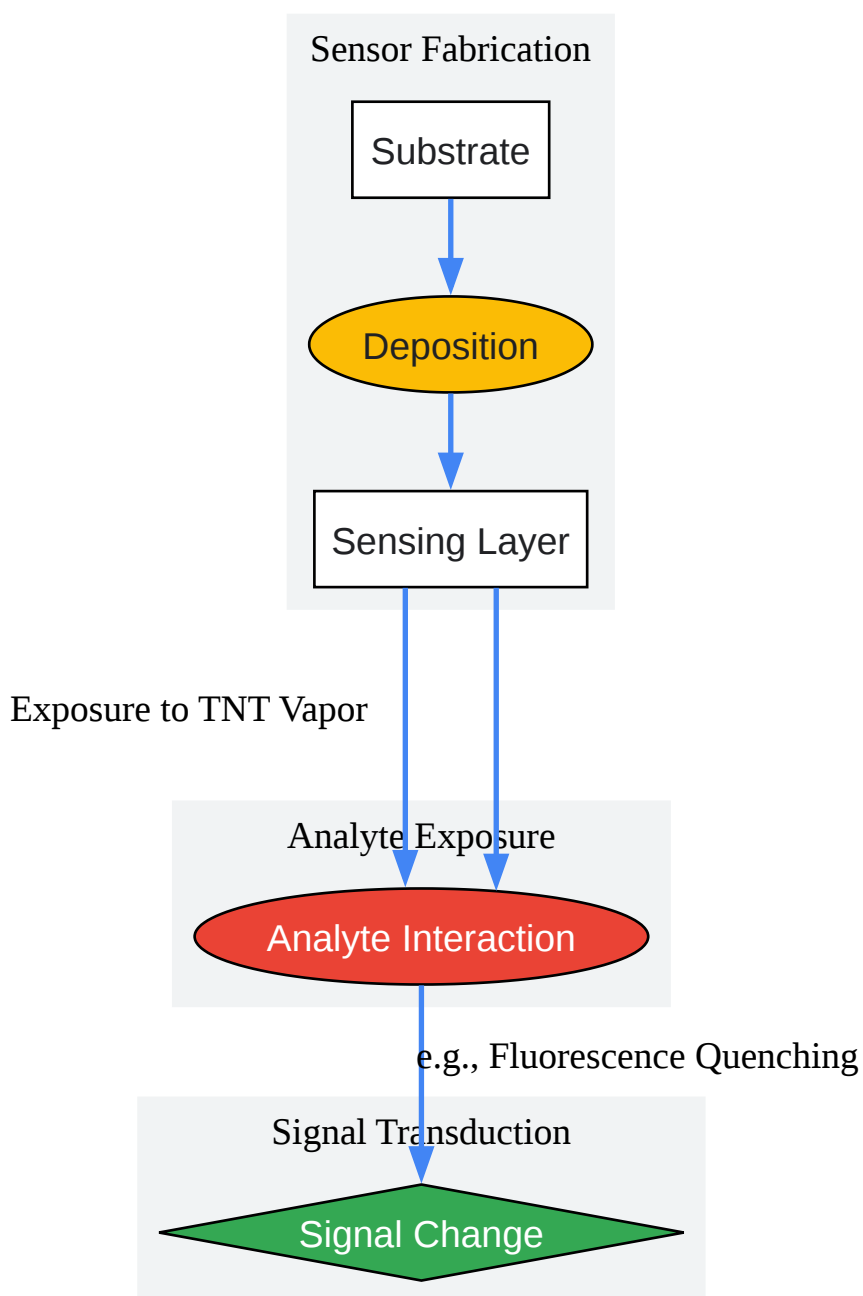
Step	Reactant	Product	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)
1	m-Xylene (20 mL)	5-Nitro-m-xylene	28.5	24.2	85
2	5-Nitro-m-xylene (24 g)	α,α' -Dibromo-5-nitro-m-xylene	49.6	37.2	75
3	α,α' -Dibromo-5-nitro-m-xylene (37 g)	5-Nitro-m-xylene-alpha,alpha'-diol	20.9	15.7	75

Note: The data in this table is illustrative and represents typical yields for these types of reactions. Actual yields may vary depending on experimental conditions.

Application: Fabrication of a Chemical Sensor for Nitroaromatic Explosives

5-Nitro-m-xylene-alpha,alpha'-diol can be utilized in the fabrication of chemical sensors for the detection of nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT).^[2] The principle of detection often relies on the interaction between the electron-deficient nitroaromatic analyte and an electron-rich sensing material, leading to a measurable change in a physical property, such as fluorescence or electrical conductivity.

Experimental Workflow for Sensor Fabrication and Testing:



[Click to download full resolution via product page](#)

Caption: Workflow for chemical sensor fabrication and analyte detection.

3.1. Protocol for Sensor Fabrication

- Objective: To create a thin film of **5-Nitro-m-xylene-alpha,alpha'-diol** on a suitable substrate to act as a chemical sensor.

- Materials:
 - **5-Nitro-m-xylene-alpha,alpha'-diol**
 - High-purity solvent (e.g., chloroform, acetone)
 - Substrate (e.g., glass slide, quartz crystal microbalance, interdigitated electrode)
 - Spin coater or dip coater
- Procedure:
 - Prepare a dilute solution of **5-Nitro-m-xylene-alpha,alpha'-diol** in the chosen solvent (e.g., 1 mg/mL).
 - Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
 - Deposit a thin film of the solution onto the substrate using a spin coater or dip coater. The thickness of the film can be controlled by adjusting the concentration of the solution and the coating parameters.
 - Dry the coated substrate in a vacuum oven at a low temperature to remove any residual solvent.

3.2. Protocol for Analyte Detection

- Objective: To measure the response of the fabricated sensor to a nitroaromatic analyte.
- Materials:
 - Fabricated sensor
 - Analyte solution or vapor (e.g., TNT in acetonitrile or TNT vapor)
 - Detection instrument (e.g., fluorometer, ohmmeter)
- Procedure:

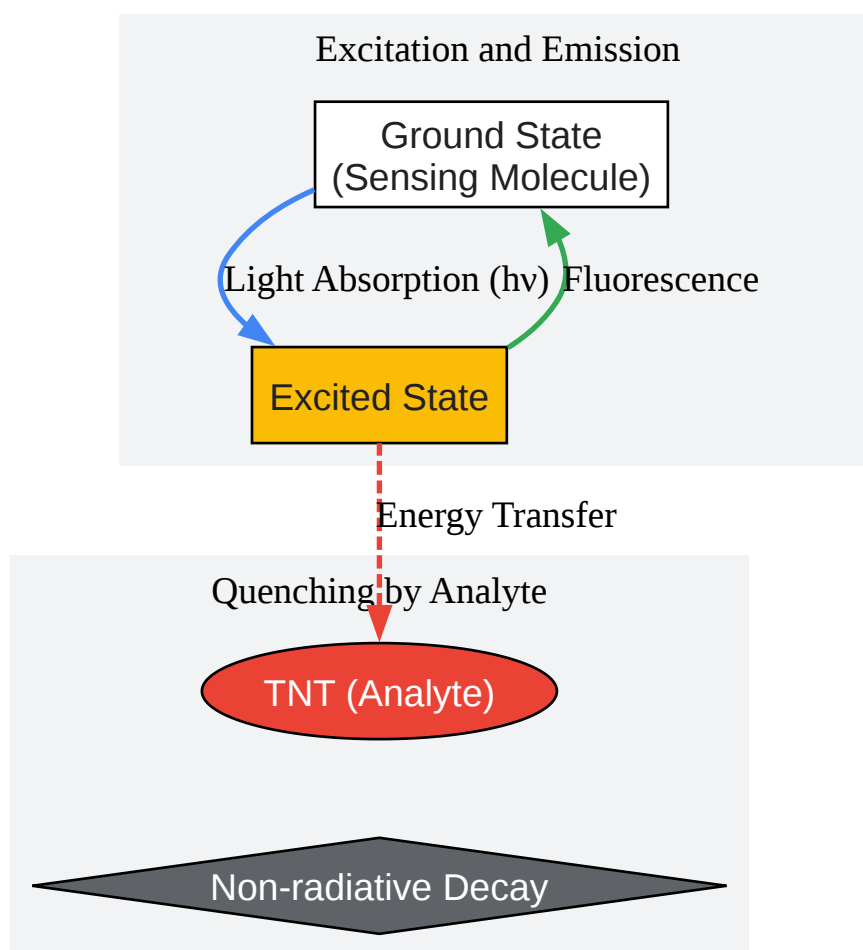
- Record the baseline signal of the sensor (e.g., fluorescence intensity, resistance) in the absence of the analyte.
- Expose the sensor to the analyte by either drop-casting a solution onto the sensor surface or placing the sensor in a chamber containing the analyte vapor.
- Record the signal change over time until a stable response is achieved.
- The change in signal is indicative of the presence of the analyte. The magnitude of the change can be correlated to the analyte concentration.

Table 3: Illustrative Sensor Performance Data

Analyte	Concentration	Response Type	Signal Change (%)	Response Time (s)
TNT	10 ppm (vapor)	Fluorescence Quenching	35	60
DNT	10 ppm (vapor)	Fluorescence Quenching	25	75
Nitrobenzene	10 ppm (vapor)	Fluorescence Quenching	15	90

Note: This data is hypothetical and serves to illustrate the expected performance of a chemical sensor based on **5-Nitro-m-xylene-alpha,alpha'-diol**.

Signaling Pathway for Detection (Fluorescence Quenching):



[Click to download full resolution via product page](#)

Caption: Mechanism of fluorescence quenching for analyte detection.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.
- Nitroaromatic compounds can be toxic and should be handled with care.
- Follow all standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Experimental setup for reactions involving 5-Nitro-m-xylene-alpha,alpha'-diol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330767#experimental-setup-for-reactions-involving-5-nitro-m-xylene-alpha-alpha-diol\]](https://www.benchchem.com/product/b1330767#experimental-setup-for-reactions-involving-5-nitro-m-xylene-alpha-alpha-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com